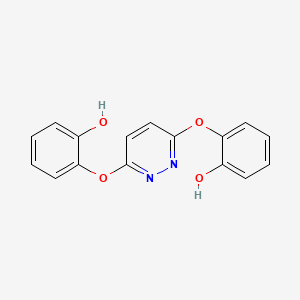
2,2'-(Pyridazine-3,6-diylbis(oxy))diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol is a compound that features a pyridazine ring substituted with two phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol typically involves the reaction of pyridazine derivatives with phenolic compounds. One common method is the condensation reaction between 3,6-dihydroxypyridazine and phenol under acidic or basic conditions. The reaction can be catalyzed by Lewis acids or bases to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitrated or halogenated phenolic derivatives.
Scientific Research Applications
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical structure
Mechanism of Action
The mechanism of action of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Metal Chelation: The pyridazine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol is unique due to the combination of a pyridazine ring and phenolic groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[6-(2-hydroxyphenoxy)pyridazin-3-yl]oxyphenol |
InChI |
InChI=1S/C16H12N2O4/c19-11-5-1-3-7-13(11)21-15-9-10-16(18-17-15)22-14-8-4-2-6-12(14)20/h1-10,19-20H |
InChI Key |
CAQLSFXNLQJCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NN=C(C=C2)OC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


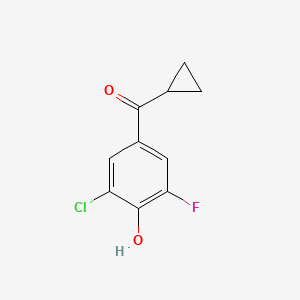
![3-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B13332063.png)
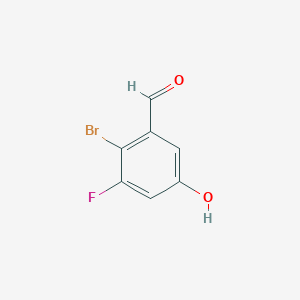
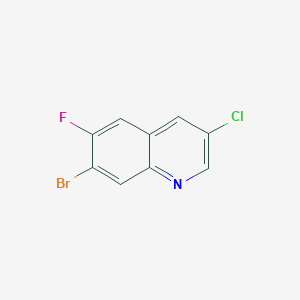
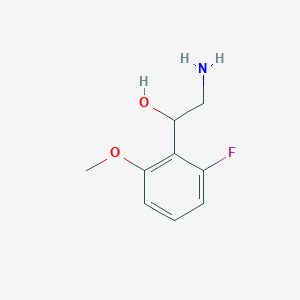
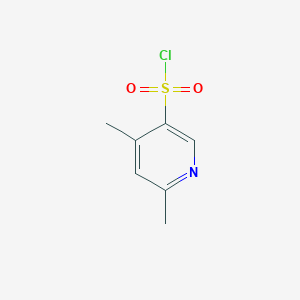
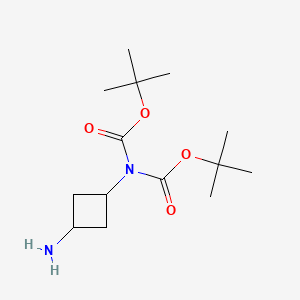
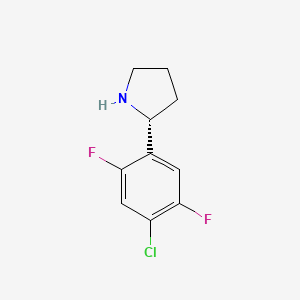
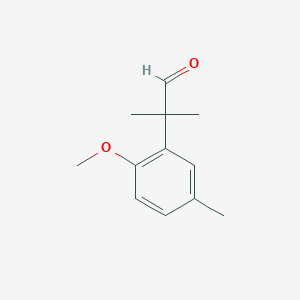
![tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13332121.png)
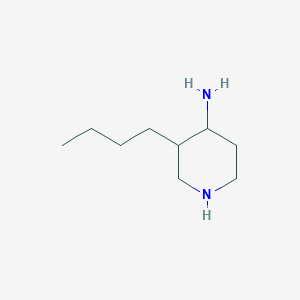
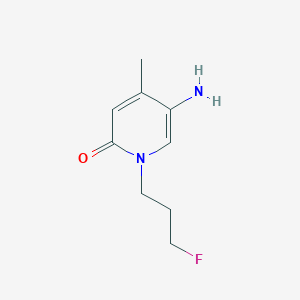

![7-(1-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332145.png)
